2-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a dichlorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Dichlorophenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using a reagent like 2,5-dichlorobenzenesulfonyl chloride under basic conditions.
Formation of the Triazole Ring: The final step involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts (CuAAC reaction).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the dichlorophenyl sulfonyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole: Similar structure but with a different position of the triazole ring.
2-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,4-triazole: Similar structure but with a different triazole ring.
Uniqueness
2-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The combination of the triazole ring and the dichlorophenyl sulfonyl group can result in enhanced stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O2S/c13-9-1-2-11(14)12(7-9)21(19,20)17-6-3-10(8-17)18-15-4-5-16-18/h1-2,4-5,7,10H,3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXYZWRXXGWRLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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